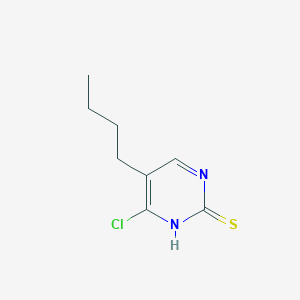

5-Butyl-6-chloropyrimidine-2(1H)-thione

Description

Overview of Pyrimidine-2(1H)-thione Scaffolds in Academic Research

The pyrimidine-2(1H)-thione core is a versatile heterocyclic scaffold that has garnered significant attention in academic research. These compounds are characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, and a thione group (C=S) at the 2-position. The presence of the thione group, which can exist in tautomeric equilibrium with a thiol form, imparts unique chemical reactivity to these molecules, making them valuable intermediates in organic synthesis. mdpi.com

Researchers have extensively explored the synthesis of pyrimidine-2(1H)-thione derivatives due to their wide range of potential applications. These scaffolds serve as building blocks for the creation of more complex fused heterocyclic systems. mdpi.comwikipedia.org The reactivity of the thione group allows for various chemical modifications, such as S-alkylation, which can lead to the formation of diverse libraries of compounds for further investigation. wikipedia.org

Significance of 5-Butyl-6-chloropyrimidine-2(1H)-thione within Pyrimidine (B1678525) Thione Chemistry

While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest a notable role within pyrimidine thione chemistry. The substituents at the 5 and 6 positions of the pyrimidine ring are crucial in modulating the electronic properties and, consequently, the reactivity and potential biological activity of the molecule.

The butyl group at the 5-position is a lipophilic alkyl chain that can influence the molecule's solubility and its interactions with biological targets. The chloro group at the 6-position is an electron-withdrawing group, which can significantly affect the reactivity of the pyrimidine ring, making it more susceptible to nucleophilic substitution reactions. This strategic placement of substituents makes this compound a potentially valuable intermediate for the synthesis of a variety of derivatives with tailored properties.

Below is a table summarizing the key structural features of this compound class:

| Feature | Description | Significance |

| Core Structure | Pyrimidine-2(1H)-thione | A heterocyclic scaffold known for its diverse chemical reactivity and biological potential. |

| 5-Position Substituent | Butyl group | A lipophilic alkyl chain that can enhance solubility in nonpolar environments and influence biological interactions. |

| 6-Position Substituent | Chloro group | An electron-withdrawing group that modifies the electronic properties of the pyrimidine ring, enhancing its reactivity towards nucleophiles. |

Historical Context of Pyrimidine Thione Research and Analogues

The study of pyrimidines dates back to the late 19th century. In 1884, German chemist Adolf Pinner first synthesized pyrimidine derivatives by condensing amidines with β-keto esters or β-diketones, a method now famously known as the Pinner pyrimidine synthesis. wikipedia.orgslideshare.netslideshare.net This foundational work laid the groundwork for the systematic exploration of pyrimidine chemistry. The parent compound, pyrimidine, was first prepared in 1900 by Gabriel and Colman. mdpi.com

The introduction of a thione group into the pyrimidine ring, creating pyrimidine-2(1H)-thiones, expanded the synthetic utility and potential applications of this class of compounds. Early research focused on the fundamental synthesis and reactivity of these thiones. A common and enduring method for the synthesis of pyrimidine-2(1H)-thiones involves the cyclocondensation of chalcones (α,β-unsaturated ketones) with thiourea (B124793) in the presence of a base. researchgate.netnih.gov This straightforward approach has been utilized to create a wide array of substituted pyrimidine-2(1H)-thiones for further study. researchgate.net The exploration of these compounds has continued to evolve, with modern research focusing on the development of more efficient and environmentally friendly synthetic methods. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C8H11ClN2S |

|---|---|

Molecular Weight |

202.71 g/mol |

IUPAC Name |

5-butyl-6-chloro-1H-pyrimidine-2-thione |

InChI |

InChI=1S/C8H11ClN2S/c1-2-3-4-6-5-10-8(12)11-7(6)9/h5H,2-4H2,1H3,(H,10,11,12) |

InChI Key |

YOIHWXIPFNSQMA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(NC(=S)N=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis of 5-Butyl-6-chloropyrimidine-2(1H)-thione

The direct synthesis of this compound is a multi-step process that typically involves the initial formation of a pyrimidine (B1678525) ring system, followed by targeted modifications to introduce the chloro and thione functionalities. A plausible and widely utilized approach for the construction of the pyrimidine core is the Biginelli reaction or a similar cyclocondensation reaction.

Precursor Preparation and Starting Materials

The key to synthesizing the target molecule lies in the careful selection and preparation of appropriate precursors that contain the necessary butyl and chloro substituents or can be readily converted to them. A likely synthetic strategy involves the initial synthesis of a 5-butyl-6-hydroxypyrimidine-2(1H)-thione intermediate, which can then be chlorinated.

The primary starting materials for the initial cyclocondensation reaction would include:

An α-butyl-β-dicarbonyl compound: A crucial precursor to introduce the butyl group at the 5-position of the pyrimidine ring. A suitable example is ethyl 2-formylhexanoate . The synthesis of this precursor can be achieved through the formylation of ethyl hexanoate (B1226103) using a strong base like sodium hydride and a formylating agent such as ethyl formate.

Thiourea (B124793): This compound provides the N-C-N backbone and the sulfur atom required for the thione functionality at the 2-position.

An aldehyde: In a classic Biginelli reaction, an aldehyde is a key component. However, for the synthesis of a 6-hydroxypyrimidine, a β-ketoester can directly react with thiourea.

An alternative precursor for the butyl group could be ethyl 2-butylacetoacetate , which would react with an appropriate C1 electrophile and thiourea.

The subsequent chlorination step would require a suitable chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) .

Reaction Conditions and Optimization Strategies

The synthesis can be envisioned in two main stages: the formation of the pyrimidine ring and its subsequent chlorination.

Stage 1: Synthesis of 5-Butyl-6-hydroxypyrimidine-2(1H)-thione

This cyclocondensation reaction is typically carried out under acidic or basic conditions. An acid catalyst, such as a Brønsted acid (e.g., HCl) or a Lewis acid, can facilitate the reaction. deepdyve.com The reaction is often performed in a suitable solvent like ethanol (B145695). Microwave irradiation has also been employed to accelerate similar Biginelli-type reactions. nih.gov

Key optimization parameters for this stage include:

Catalyst: Screening different acid or base catalysts to improve the reaction rate and yield.

Solvent: Evaluating various protic and aprotic solvents to determine the optimal medium for the reaction.

Temperature: Adjusting the reaction temperature, including the use of microwave heating, can significantly impact the reaction time and efficiency.

Stoichiometry of reactants: Varying the molar ratios of the α-butyl-β-dicarbonyl compound and thiourea to maximize the yield of the desired pyrimidine.

Stage 2: Chlorination of 5-Butyl-6-hydroxypyrimidine-2(1H)-thione

The conversion of the 6-hydroxy group to a chloro group is a critical step. This is typically achieved by treating the 5-butyl-6-hydroxypyrimidine-2(1H)-thione with a chlorinating agent like phosphorus oxychloride (POCl₃). nih.govresearchgate.net The reaction is often carried out at elevated temperatures, and sometimes in the presence of a tertiary amine base like N,N-dimethylaniline. deepdyve.com

Optimization strategies for the chlorination step include:

Chlorinating agent: While POCl₃ is common, other reagents like thionyl chloride (SOCl₂) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅) could be explored. researchgate.net

Reaction Temperature and Time: Careful control of these parameters is crucial to ensure complete conversion and minimize the formation of byproducts.

Solvent: The reaction can be run neat in excess POCl₃ or in a high-boiling inert solvent. nih.govsemanticscholar.org Recent developments have focused on solvent-free conditions to improve the environmental footprint of the process. nih.govsemanticscholar.org

A representative table of plausible reaction conditions is provided below:

| Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) |

| 1 | Ethyl 2-formylhexanoate, Thiourea | HCl or Lewis Acid | Ethanol | Reflux | 4-24 |

| 2 | 5-Butyl-6-hydroxypyrimidine-2(1H)-thione | POCl₃ | Neat or High-boiling solvent | 100-150 | 2-6 |

Mechanistic Pathways of Formation

The formation of this compound proceeds through two key mechanistic stages.

Mechanism of Pyrimidine Ring Formation:

The initial cyclocondensation reaction follows a pathway similar to the Biginelli reaction. deepdyve.comresearchgate.net

Initial Condensation: The reaction likely initiates with the condensation between the more reactive formyl group of ethyl 2-formylhexanoate and thiourea to form an N-acyliminium ion intermediate.

Nucleophilic Addition: The enol or enolate of the β-ketoester then acts as a nucleophile, attacking the iminium ion.

Cyclization and Dehydration: Intramolecular cyclization occurs through the attack of the remaining amino group of the thiourea moiety onto the ester carbonyl group, followed by dehydration to yield the stable aromatic pyrimidine ring of 5-butyl-6-hydroxypyrimidine-2(1H)-thione.

Mechanism of Chlorination:

The conversion of the 6-hydroxy (or more accurately, the tautomeric 6-oxo) group to the 6-chloro group using POCl₃ involves the formation of a reactive chlorophosphoryl intermediate. commonorganicchemistry.com

Activation of the Hydroxy Group: The oxygen atom of the pyrimidinone tautomer attacks the phosphorus atom of POCl₃, leading to the formation of a dichlorophosphoryl ester intermediate and the elimination of HCl.

Nucleophilic Attack by Chloride: A chloride ion, generated from POCl₃ or added as a salt, then acts as a nucleophile and attacks the C6 position of the pyrimidine ring, which is activated by the good leaving group (the dichlorophosphate (B8581778) moiety).

Elimination: The dichlorophosphate group is eliminated, resulting in the formation of the 6-chloro substituent and regenerating the aromatic pyrimidine ring to give the final product, this compound.

Derivatization and Functionalization of the Pyrimidine Thione Core

The this compound core possesses several reactive sites that can be targeted for further derivatization and functionalization, allowing for the synthesis of a library of related compounds.

Electrophilic Substitution Reactions on the Pyrimidine Ring

The pyrimidine ring is generally considered to be electron-deficient due to the presence of two electronegative nitrogen atoms. This deactivation makes electrophilic aromatic substitution reactions more challenging compared to benzene. researchgate.net The presence of the electron-withdrawing chloro group further deactivates the ring.

Further halogenation of the this compound ring is a potential derivatization pathway.

Position of Substitution: In pyrimidine systems, electrophilic substitution, when it occurs, typically happens at the C5 position, as it is the least electron-deficient. researchgate.net However, in the target compound, the C5 position is already occupied by a butyl group. Therefore, direct electrophilic halogenation at C5 is not possible.

Reactivity of Other Positions: The C2, C4, and C6 positions are significantly more electron-deficient, making them highly resistant to electrophilic attack.

N-Halogenation: It is conceivable that under certain conditions, halogenation could occur on one of the nitrogen atoms of the pyrimidine ring, although this would depend on the specific halogenating agent and reaction conditions.

Reaction Conditions: Forcing conditions, such as high temperatures and the use of potent halogenating agents (e.g., N-halosuccinimides in the presence of a catalyst), might be necessary to achieve any further halogenation on the ring, likely at less deactivated positions if any are available and sterically accessible. However, the yields for such reactions on highly deactivated pyrimidines are often low.

The following table summarizes the potential outcomes of further halogenation:

| Halogenating Agent | Plausible Site of Attack | Expected Product | Notes |

| N-Bromosuccinimide (NBS) | N1 or N3 | N-Bromo-5-butyl-6-chloropyrimidine-2(1H)-thione | Dependent on reaction conditions; may be reversible. |

| Selectfluor | C-H position on butyl chain | Fluorinated butyl side-chain derivative | Requires specific radical or oxidative conditions. |

Alkylation and Arylation

While direct N-alkylation of the pyrimidine ring in 2-thioxopyrimidines can be achieved, it often competes with the more facile S-alkylation of the thione group. The regioselectivity of N-alkylation versus S-alkylation is influenced by reaction conditions such as the solvent, base, and the nature of the alkylating agent. In general, polar solvents and hard alkylating agents tend to favor N-alkylation, whereas nonpolar solvents and soft alkylating agents favor S-alkylation. For instance, the N-alkylation of heterocyclic amines, a class to which pyrimidines belong, can be catalyzed by ruthenium(II) complexes, demonstrating a pathway for such transformations. rsc.org

Direct arylation of the pyrimidine ring at a carbon atom is a more challenging transformation and typically requires metal-catalyzed cross-coupling reactions. For example, palladium-catalyzed C-H arylation has been successfully applied to pyrrolo[2,3-d]pyrimidines, suggesting that similar strategies could potentially be adapted for the arylation of this compound, likely at the C-5 position if it were unsubstituted. chemistryviews.org However, with the C-5 position already occupied by a butyl group, arylation would be directed elsewhere or require prior functionalization.

Acylation and Other Substitutions

Acylation of the pyrimidine ring can occur at either the nitrogen or carbon atoms. N-acylation is a common reaction for heterocyclic amines and would be expected to proceed readily with this compound in the presence of an acylating agent and a base. C-acylation, particularly at the electron-rich positions of the pyrimidine ring, can also be achieved, often under Friedel-Crafts type conditions, although the presence of the deactivating chloro and thione groups would likely necessitate harsh reaction conditions.

The chlorine atom at the C-6 position is a key site for nucleophilic aromatic substitution (SNAr). The pyrimidine ring is electron-deficient, and this character is enhanced by the adjacent nitrogen atoms, making the chloro-substituted carbon susceptible to attack by various nucleophiles. This allows for the introduction of a wide range of substituents at this position, including amino, alkoxy, and cyano groups, thereby providing a facile route to a diverse array of pyrimidine derivatives. The N-oxidation of 2,4-diamino-6-chloropyrimidine has been shown to activate the chlorine replacement. questjournals.org

Nucleophilic Substitution Reactions Involving the Thione Group

The thione group is a prominent feature of this compound, and its reactivity, particularly its ability to undergo nucleophilic substitution, is a cornerstone of its chemical utility.

S-Alkylation and S-Arylation Reactions

The sulfur atom of the thione group is a soft nucleophile and readily undergoes alkylation with a variety of alkyl halides to form 2-(alkylthio)pyrimidine derivatives. This S-alkylation is a highly efficient and common reaction for 2-thioxopyrimidines. The reaction typically proceeds under basic conditions to deprotonate the thiol tautomer, forming a highly nucleophilic thiolate anion.

| Reactant | Reagent | Product | Conditions | Yield |

| 4,6-Diaryl-1,2-dihydropyrimidine-2-thione | Methyl Iodide | 2-(Methylthio)-4,6-diarylpyrimidine | Ethanolic NaOH | - |

| 4,6-Diaryl-1,2-dihydropyrimidine-2-thione | Ethyl Bromoacetate | Ethyl 2-((4,6-diarylpyrimidin-2-yl)thio)acetate | Ethanolic NaOH | - |

Table 1: Examples of S-Alkylation of Pyrimidine-2-thiones. Data synthesized from related literature researchgate.net.

S-arylation of the thione group is also a feasible transformation, often accomplished using activated aryl halides or through metal-catalyzed cross-coupling reactions. For instance, the reaction with o-OTf-substituted diaryliodonium salts provides a method for selective S-arylation of thiols. rsc.org These S-arylated products are valuable intermediates for further synthetic elaborations.

Thione-Thiol Tautomerism and its Impact on Reactivity

This compound exists in a tautomeric equilibrium with its thiol isomer, 5-Butyl-6-chloro-2-mercaptopyrimidine. The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. In general, the thione form is favored in polar solvents, while the thiol form can be more prevalent in the gas phase or in non-polar solvents.

The existence of these two tautomers has a profound impact on the reactivity of the compound. The thione form is generally less reactive as a nucleophile but can act as a hydrogen bond donor. The thiol form, on the other hand, is a key intermediate for S-alkylation and S-arylation reactions, as deprotonation of the thiol group generates a potent thiolate nucleophile. The thiol tautomer can also undergo oxidative coupling to form disulfide bridges. The predominance of the thione tautomer in the solid state has been observed for related pyrimidinone systems. rasayanjournal.co.in

Cycloaddition Reactions and Fused Ring System Formation

The inherent reactivity of the pyrimidine and thione moieties within this compound allows for its participation in various cycloaddition reactions, leading to the formation of fused heterocyclic systems. These reactions are of significant interest due to the diverse pharmacological activities associated with such fused rings. Pyrimidines can participate in inverse-electron-demand Diels-Alder reactions. acsgcipr.org

Synthesis of Thiazolopyrimidine Derivatives

A particularly important class of fused ring systems derived from 2-thioxopyrimidines are the thiazolo[3,2-a]pyrimidines. The synthesis of these derivatives typically involves the reaction of the 2-thioxopyrimidine with an α-halocarbonyl compound, such as an α-halo ketone or α-halo ester. The reaction proceeds via an initial S-alkylation of the thione group, followed by an intramolecular cyclization through the attack of a ring nitrogen atom onto the carbonyl carbon of the newly introduced side chain.

For example, the reaction of a 4,6-disubstituted-2-thioxopyrimidine with ethyl chloroacetate (B1199739) would first yield the S-alkylated intermediate, which then cyclizes to form a thiazolo[3,2-a]pyrimidin-3-one derivative. nih.gov The specific substitution pattern on the resulting thiazolopyrimidine will depend on the starting pyrimidine and the α-halocarbonyl reagent used. The synthesis of thiazolo[3,2-a]pyrimidines can be efficiently achieved through one-pot reactions. rasayanjournal.co.inijnc.ir

| Starting Pyrimidine | Reagent | Fused Product |

| 5-Acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-thione | Ethyl bromoacetate | 6-Acetyl-7-methyl-5-aryl-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one |

| 4-(p-methoxyphenyl)-6-phenyl-1,4-dihydropyrimidine-2(1H)-thione | Monochloroacetic acid, Aromatic aldehyde | 2-Arylidene-4-(4'-methoxyphenyl)-6-phenyl-4,7-dihydrothiazolo[3,2-a]pyrimidin-3-one |

Table 2: Examples of Thiazolopyrimidine Synthesis. Data synthesized from related literature rasayanjournal.co.inijnc.ir.

Synthesis of Pyrazolopyrimidine Derivatives

The construction of the pyrazolo[3,4-d]pyrimidine core from this compound can be strategically achieved through cyclocondensation reactions with hydrazine (B178648) and its derivatives. The chlorine atom at the C6 position of the pyrimidine ring serves as an excellent leaving group, facilitating nucleophilic substitution by the hydrazine moiety, which is a crucial step in the annulation of the pyrazole (B372694) ring.

A general and effective method involves the direct reaction of this compound with hydrazine hydrate. This reaction typically proceeds by an initial substitution of the C6-chloro group with a hydrazine moiety, followed by an intramolecular cyclization. This cyclization is believed to occur through the attack of the terminal nitrogen of the hydrazine onto the C5 position of the pyrimidine ring, leading to the formation of the pyrazolo[3,4-d]pyrimidine skeleton.

Further functionalization can be achieved by using substituted hydrazines. For instance, the reaction with various substituted hydrazines can introduce a range of substituents at the N1 position of the newly formed pyrazole ring. This approach allows for the synthesis of a library of N1-substituted pyrazolo[3,4-d]pyrimidine derivatives, which is of significant interest for structure-activity relationship studies in drug discovery. The synthesis of N4-substituted 4-aminopyrazolo[3,4-d]pyrimidines has been reported by displacing the chlorine from 4-chloropyrazolo[3,4-d]pyrimidine with various amines, highlighting the reactivity of the chloro-substituted pyrimidine core in forming such fused systems. nih.gov

The reaction conditions for these transformations are generally mild, often involving heating the reactants in a suitable solvent such as ethanol or isopropanol. The presence of a base may be required in some cases to facilitate the reaction. The resulting pyrazolopyrimidine derivatives are typically solid materials that can be purified by standard techniques like recrystallization.

| Starting Material | Reagent | Product |

| This compound | Hydrazine hydrate | 5-Butyl-1H-pyrazolo[3,4-d]pyrimidine-2(3H)-thione |

| This compound | Phenylhydrazine | 5-Butyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-2(3H)-thione |

| This compound | Methylhydrazine | 5-Butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-2(3H)-thione |

Formation of Other Fused Heterocycles (e.g., Pyrido[2,3-d]pyrimidines)

The synthesis of pyrido[2,3-d]pyrimidines from this compound involves the construction of a pyridine (B92270) ring fused to the pyrimidine core. This is typically achieved by reacting the starting pyrimidine with a bifunctional reagent that can provide the necessary carbon atoms to complete the pyridine ring. The reactive C6-chloro group is again instrumental in these cyclization reactions.

One common strategy involves the reaction of the 6-chloropyrimidine derivative with compounds containing active methylene (B1212753) groups, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a suitable base. The reaction proceeds through an initial nucleophilic substitution of the chlorine atom, followed by an intramolecular cyclization and subsequent aromatization to yield the pyrido[2,3-d]pyrimidine (B1209978) system. The specific outcome of the reaction can be influenced by the nature of the active methylene compound and the reaction conditions. For instance, the synthesis of various pyrido[2,3-d]pyrimidine derivatives has been achieved from appropriately substituted 6-aminopyrimidines, which can be conceptually derived from the corresponding 6-chloro precursors. nih.govnih.gov

Another approach involves the condensation with α,β-unsaturated carbonyl compounds. In this case, the reaction can proceed via a Michael addition of an amino group (potentially introduced at the 6-position by substitution of the chlorine) to the unsaturated system, followed by cyclization and dehydration. The synthesis of 2,4-diamino-6-(substituted benzyl)-5-methylpyrido[2,3-d]pyrimidines has been described, where a key step involves the conversion of a 7-oxopyrido[2,3-d]pyrimidine to a 7-chloro derivative, which is then hydrogenolyzed. nih.gov This highlights the utility of chloro-substituted intermediates in the synthesis of this heterocyclic system.

The versatility of these methods allows for the introduction of a variety of substituents onto the newly formed pyridine ring, depending on the choice of the reacting partner.

| Starting Material | Reagent | Product |

| This compound | Malononitrile, Base | 7-Amino-5-butyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile |

| This compound | Ethyl cyanoacetate, Base | 5-Butyl-7-hydroxy-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile |

| This compound | Diethyl malonate, Base | 5-Butyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidine-6,7(5H,8H)-dione |

Green Chemistry Approaches in Pyrimidine Thione Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyrimidine thiones, to develop more environmentally benign and efficient processes. orgchemres.org These approaches focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.

Solvent-free reactions have emerged as a powerful tool in green synthesis. The Biginelli reaction, a one-pot three-component condensation for the synthesis of dihydropyrimidinones and their thione analogues, has been successfully performed under solvent-free conditions using various catalysts. researchgate.netnih.govsemanticscholar.org For the synthesis of pyrimidine thiones, this typically involves the reaction of an aldehyde, a β-ketoester, and thiourea. The absence of a solvent reduces environmental pollution, simplifies work-up procedures, and can lead to improved yields and shorter reaction times.

Microwave-assisted synthesis is another green technique that has been effectively utilized for the synthesis of pyrimidine derivatives. ijper.orgresearchgate.net Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields in shorter timeframes compared to conventional heating methods. The synthesis of various fused pyrimidine derivatives has been reported using microwave assistance, demonstrating the broad applicability of this technology. orientjchem.orgnih.gov For the synthesis of this compound, a microwave-assisted approach could potentially reduce reaction times and energy consumption.

The use of reusable and non-toxic catalysts is also a key aspect of green chemistry. A variety of catalysts, including Brønsted acidic ionic liquids and solid-supported catalysts, have been employed for the synthesis of dihydropyrimidine-2(1H)-thiones, offering advantages such as ease of separation and recyclability. mdpi.comresearchgate.net

| Green Chemistry Approach | Description | Example Application |

| Solvent-Free Synthesis | Reactions are conducted without a solvent, reducing waste and environmental impact. researchgate.netnih.govsemanticscholar.org | Biginelli condensation of an aldehyde, a β-ketoester, and thiourea to form a dihydropyrimidine-2(1H)-thione. researchgate.netnih.govsemanticscholar.org |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reaction rates and improve yields. ijper.orgresearchgate.net | Rapid synthesis of fused pyrimidine derivatives and other heterocyclic systems. orientjchem.orgnih.gov |

| Use of Green Catalysts | Employs non-toxic, reusable catalysts to enhance reaction efficiency and sustainability. mdpi.comresearchgate.net | Catalysis of the Biginelli reaction using Brønsted acidic ionic liquids or solid-supported reagents. mdpi.comresearchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation

Comprehensive NMR Spectroscopy (¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of 5-Butyl-6-chloropyrimidine-2(1H)-thione would be expected to show distinct signals corresponding to the different types of protons in the molecule. The butyl group would exhibit a characteristic pattern: a triplet for the terminal methyl (CH₃) protons, a sextet for the adjacent methylene (B1212753) (CH₂) protons, a quintet for the next methylene group, and a triplet for the methylene group attached to the pyrimidine (B1678525) ring. The chemical shifts of these protons would be influenced by their proximity to the electron-withdrawing pyrimidine ring. Additionally, a broad singlet corresponding to the N-H proton of the thione tautomer would likely be observed.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments. Key signals would include those for the four distinct carbons of the butyl group, and the carbon atoms of the pyrimidine ring. The C=S (thione) carbon would be expected to appear at a significantly downfield chemical shift, typically in the range of 180-200 ppm. The chemical shifts of the pyrimidine ring carbons would be influenced by the chlorine substituent and the thione group.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton couplings within the butyl chain, confirming its structure. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for assigning the ¹H and ¹³C signals definitively by showing direct (one-bond) and long-range (two- or three-bond) correlations between protons and carbons, respectively. This would unambiguously connect the butyl group to the C5 position of the pyrimidine ring.

Anticipated ¹H and ¹³C NMR Data

| Assignment | Anticipated ¹H Chemical Shift (ppm) | Anticipated ¹³C Chemical Shift (ppm) |

| Butyl-CH₃ | ~0.9 (triplet) | ~13-14 |

| Butyl-CH₂ | ~1.3-1.4 (sextet) | ~22-23 |

| Butyl-CH₂ | ~1.5-1.6 (quintet) | ~30-32 |

| Butyl-CH₂ (attached to C5) | ~2.5-2.7 (triplet) | ~33-35 |

| Pyrimidine C2 (C=S) | - | ~180-190 |

| Pyrimidine C4 | - | ~158-162 |

| Pyrimidine C5 | - | ~115-120 |

| Pyrimidine C6 | - | ~150-155 |

| N-H | Variable, broad singlet | - |

Note: These are estimated values based on known chemical shift ranges for similar functional groups and structures. Actual experimental values may vary.

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A prominent C=S stretching vibration would likely appear in the region of 1100-1250 cm⁻¹. The N-H stretching vibration of the pyrimidine-2(1H)-thione tautomer would be observed as a broad band around 3100-3400 cm⁻¹. C-H stretching vibrations from the butyl group would be present in the 2850-2960 cm⁻¹ range. The C=N and C=C stretching vibrations of the pyrimidine ring would appear in the 1400-1600 cm⁻¹ region. A C-Cl stretching vibration would also be expected, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=S bond, being highly polarizable, would be expected to give a strong Raman signal. The symmetric vibrations of the pyrimidine ring would also be Raman active.

Key Vibrational Frequencies

| Vibrational Mode | Anticipated IR Frequency (cm⁻¹) |

| N-H Stretch | 3100-3400 (broad) |

| C-H Stretch (Butyl) | 2850-2960 |

| C=N, C=C Stretch (Ring) | 1400-1600 |

| C=S Stretch | 1100-1250 |

| C-Cl Stretch | < 800 |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the confirmation of the chemical formula C₈H₁₁ClN₂S. The fragmentation pattern observed in the mass spectrum would offer further structural clues. Expected fragmentation would involve the loss of the butyl group, the chlorine atom, or parts of the pyrimidine ring, helping to piece together the molecular structure. The isotopic pattern of the molecular ion peak would be characteristic, showing a prominent M+2 peak with approximately one-third the intensity of the molecular ion peak, which is indicative of the presence of a single chlorine atom.

UV-Vis Spectroscopy for Electronic Transitions and Tautomerism Studies

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and can be used to study tautomerism. The pyrimidine ring system in this compound contains π electrons and would be expected to absorb in the UV region. The spectrum would likely show π → π* and n → π* transitions. The position of the absorption maxima could provide insights into the extent of conjugation in the molecule. Importantly, UV-Vis spectroscopy can be a valuable tool for investigating the thione-thiol tautomerism that is possible for this compound. The two tautomers, this compound and 5-butyl-6-chloro-2-mercaptopyrimidine, would have different electronic systems and thus different UV-Vis absorption spectra. By studying the spectrum in different solvents or at different pH values, the equilibrium between these tautomers could be investigated.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. By solving approximations of the Schrödinger equation, these methods can elucidate electron distribution, orbital energies, and reactivity patterns.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For 5-Butyl-6-chloropyrimidine-2(1H)-thione, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its optimized geometric parameters and electronic properties. nih.gov Such studies can predict bond lengths, bond angles, and dihedral angles of the molecule's lowest energy conformation.

The electronic structure analysis reveals how electrons are distributed within the molecule, which is crucial for understanding its stability and reactivity. For instance, DFT calculations on similar heterocyclic systems have been used to analyze the effects of different substituent groups on the geometry and electronic properties of the core ring structure. espublisher.com These calculations provide a foundational understanding of the molecule's stability. espublisher.com

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative Data) This table presents hypothetical data based on typical values from DFT calculations on similar heterocyclic compounds.

| Parameter | Predicted Value |

|---|---|

| C=S Bond Length | ~1.68 Å |

| C-Cl Bond Length | ~1.75 Å |

| N-C (Thioamide) Bond Length | ~1.38 Å |

| C5-C4 (Butyl-Ring) Bond Angle | ~122° |

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and kinetic stability. espublisher.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a larger gap implies higher stability and lower reactivity. nih.gov

For this compound, the HOMO would likely be distributed over the electron-rich thione group and the pyrimidine (B1678525) ring, while the LUMO would be centered on the pyrimidine ring, particularly near the electronegative chlorine atom. This distribution suggests that the molecule could participate in charge transfer interactions. nih.gov

From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify reactivity. mdpi.com

Table 2: Global Reactivity Descriptors (Illustrative Data) This table contains representative values and interpretations for the target compound.

| Descriptor | Formula | Interpretation |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the "escaping tendency" of electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron configuration. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the ability of a molecule to accept electrons. |

Local reactivity can be predicted using Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. mdpi.com

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. researchgate.net It is invaluable for predicting how a molecule will interact with other species, particularly in biological systems. The map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would be expected to show significant negative potential around the sulfur and chlorine atoms, as well as the nitrogen atoms of the pyrimidine ring, due to their high electronegativity. The hydrogen atoms of the butyl group and the N-H proton would exhibit positive potential. This information is critical for understanding non-covalent interactions like hydrogen bonding. researchgate.net

Conformational Analysis and Tautomeric Preference Studies

The three-dimensional structure of a molecule, including its possible conformations and tautomeric forms, dictates its physical properties and biological activity.

Computational studies are essential for exploring the conformational landscape of the flexible butyl group attached to the pyrimidine ring. By rotating the single bonds of the alkyl chain and calculating the potential energy at each step, a potential energy surface can be generated. This analysis identifies the most stable, low-energy conformers. Similar DFT studies on related pyrimidine derivatives have successfully determined preferred ring conformations and the orientation of substituents. brieflands.com For a related compound, 6-chloro-5-iso-propyl-pyrimidine-2,4(1H,3H)-dione, intramolecular hydrogen bonds and the orientation of the alkyl group were found to be critical in defining the final conformation. nih.govresearchgate.net

Furthermore, this compound can exist in at least two tautomeric forms: the thione (amide) form and the thiol (imidic acid) form. Quantum chemical calculations can determine the relative energies of these tautomers, predicting which form is more stable and therefore more prevalent under given conditions (e.g., in the gas phase or in solution).

Molecular Dynamics Simulations related to Interactions

While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. An MD simulation of this compound, typically in a solvent like water, would reveal its dynamic behavior, including the flexibility of the butyl chain and the stability of its interactions with surrounding molecules. This technique is crucial for understanding how the molecule behaves in a physiological environment, how it interacts with water, and how it might approach a biological target.

Ligand-Target Interactions (Computational Models, e.g., Molecular Docking)

Molecular docking is a computational technique used to predict the preferred binding mode and affinity of a ligand to a macromolecular target, such as a protein or enzyme. nih.gov This method is central to drug discovery and design.

In a typical docking study, the 3D structure of a target protein is obtained from a repository like the Protein Data Bank. nih.gov The ligand, this compound, is then computationally placed into the protein's active site in numerous possible orientations. A scoring function estimates the binding affinity for each pose, typically reported in kcal/mol, with more negative values indicating stronger binding. researchgate.net

The results of a docking study provide a detailed picture of the ligand-target complex, highlighting key intermolecular interactions such as:

Hydrogen bonds: Likely to form between the thione's N-H or S atoms and polar amino acid residues.

Hydrophobic interactions: Involving the butyl chain and nonpolar residues.

Halogen bonds: The chlorine atom could interact with electron-donating groups in the active site.

Such studies on similar pyrimidine-2-thione derivatives have successfully identified potential binding modes and ranked compounds based on their predicted binding energies, guiding further experimental work. nih.gov

Table 3: Illustrative Molecular Docking Results for this compound against a Hypothetical Kinase Target This table presents a hypothetical outcome of a molecular docking experiment.

| Parameter | Result |

|---|---|

| Target Protein | Example Kinase (e.g., EGFR) |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | Met793, Leu718, Val726, Lys745 |

| Types of Interactions | Hydrogen bond with Met793 backbone; Hydrophobic interactions with Leu718, Val726; Halogen bond with Lys745 side chain. |

Binding Modes and Affinity Prediction

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, this process would involve simulating its interaction with the active site of a relevant enzyme or receptor. The goal is to identify the most stable binding pose, which is determined by the lowest binding energy score.

The predicted binding mode is stabilized by various non-covalent interactions. Based on studies of similar pyrimidine-2-thione derivatives, these interactions for this compound would likely include:

Hydrogen Bonds: The thione group (C=S) and the pyrimidine ring's nitrogen atoms can act as hydrogen bond acceptors, while the N-H group can be a hydrogen bond donor. These bonds are critical for anchoring the molecule within the active site. For example, in related compounds, hydrogen bonds have been observed to form with key amino acid residues, stabilizing the ligand-protein complex. nih.gov

Halogen Bonds: The chlorine atom at the C6 position can participate in halogen bonding, an interaction where the electrophilic region of the chlorine atom interacts with a nucleophilic site on the protein, such as a carbonyl oxygen or an aromatic ring.

Affinity prediction is quantified using scoring functions within docking software, which estimate the binding free energy (often in kcal/mol or kJ/mol). A lower numerical value typically indicates a higher predicted binding affinity. For instance, studies on acetophenone-based dihydropyrimidine-2(1H)-thiones have reported binding energies such as -19.68 kJ/mol against targets like ribonucleotide reductase. nih.gov Such values provide a quantitative basis for comparing the potential efficacy of different compounds.

Table 1: Predicted Interaction Profile for this compound

| Interaction Type | Potential Contributing Moiety | Likely Interacting Amino Acid Residues (Examples) |

| Hydrogen Bond Donor | N-H at position 1 | Aspartate, Glutamate, Serine |

| Hydrogen Bond Acceptor | N at position 3, C=S at position 2 | Serine, Threonine, Lysine, Arginine |

| Hydrophobic | Butyl chain at C5 | Valine, Leucine, Isoleucine, Alanine, Phenylalanine |

| Halogen Bond | Chlorine atom at C6 | Backbone Carbonyls, Aspartate, Glutamate |

Elucidation of Potential Mechanistic Insights in silico

In silico studies can illuminate the potential mechanism of action at a molecular level. By analyzing the docked pose of this compound within a target's active site, researchers can hypothesize how it might exert an inhibitory effect.

For example, if the target were a kinase, docking might reveal that the compound occupies the ATP-binding pocket. The pyrimidine core could mimic the adenine (B156593) ring of ATP, while the thione and chloro substituents form key interactions with hinge region residues, preventing the natural substrate from binding. This is a common mechanism for kinase inhibitors.

Furthermore, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-protein complex over time. An MD simulation would track the movements of every atom in the system, providing insights into:

The stability of key hydrogen bonds.

The conformational changes in the protein upon ligand binding.

The role of water molecules in mediating interactions.

By observing a stable complex throughout a simulation, confidence in the predicted binding mode increases. Conversely, if the ligand dissociates from the active site, it suggests an unstable or transient interaction. These simulations can thus refine the understanding of the compound's mechanism, moving beyond a static picture to a dynamic one.

Structure-Activity Relationship (SAR) Modeling (Computational Aspects)

Structure-Activity Relationship (SAR) modeling aims to find a correlation between the chemical structure of a series of compounds and their biological activity. nih.gov Computationally, this is often achieved through Quantitative Structure-Activity Relationship (QSAR) studies.

For a series of analogs of this compound, a QSAR model would be developed as follows:

Data Collection: A set of pyrimidine-2-thione derivatives with experimentally measured biological activities (e.g., IC₅₀ values) would be compiled.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecule's structure and properties, including:

Physicochemical Properties: Such as molecular weight (MW), logP (lipophilicity), and molar refractivity (MR). nih.gov

Topological Descriptors: Which describe the atomic connectivity and shape of the molecule.

Electronic Descriptors: Related to the distribution of electrons, such as partial charges and dipole moments.

Quantum Mechanical Descriptors: Derived from quantum chemistry calculations, like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that links a selection of these descriptors to the biological activity.

The resulting QSAR model can be represented by an equation, for instance: Biological Activity = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ...

This model serves two primary purposes:

Mechanistic Interpretation: The descriptors included in the model can provide insight into the factors driving activity. For example, a positive correlation with logP might suggest that increased lipophilicity is beneficial for activity, while a negative correlation with a steric descriptor could indicate that bulky substituents are detrimental.

Predictive Power: The model can be used to predict the activity of new, unsynthesized compounds. This allows chemists to prioritize the synthesis of molecules that are predicted to be most potent, thereby saving time and resources.

The goal is to create a statistically robust model that can guide the rational design of more effective compounds based on the this compound scaffold.

Coordination Chemistry and Material Science Applications Non Biological

Ligand Properties of 5-Butyl-6-chloropyrimidine-2(1H)-thione

The coordination behavior of this compound is fundamentally dictated by its structural and electronic characteristics, particularly the thione-thiol tautomerism and the nature of its donor atoms.

Thione-Thiol Tautomerism in Coordination

Like other 2-mercaptopyrimidine (B73435) derivatives, this compound can exist in two tautomeric forms: the thione form and the thiol form. In the solid state and in solutions of polar solvents, the thione form is generally predominant researchgate.net. This equilibrium is a critical factor in its coordination chemistry, as the deprotonation of the thiol proton or the direct coordination of the thione group leads to different types of metal complexes. The presence of the butyl and chloro substituents can influence the tautomeric equilibrium through electronic and steric effects, although specific studies on this compound are not prevalent. Upon coordination to a metal ion, the equilibrium can be shifted, often favoring the deprotonated thiol form, which then acts as an anionic ligand.

Donor Atom Characterization (N, S)

This compound is a versatile ligand possessing two primary donor atoms for coordination: the exocyclic sulfur atom and at least one of the endocyclic nitrogen atoms. asianpubs.org Studies on analogous pyrimidine-2-thione ligands have consistently shown that they typically act as bidentate ligands, coordinating to metal centers through the sulfur atom and one of the ring nitrogen atoms, forming a stable chelate ring. asianpubs.orgresearchgate.net The coordination versatility allows for the formation of both mononuclear and polynuclear complexes. The specific nitrogen atom involved in coordination (N1 or N3) can depend on the substitution pattern and the reaction conditions. The presence of the electron-withdrawing chloro group at the 6-position and the electron-donating butyl group at the 5-position will modulate the electron density on the pyrimidine (B1678525) ring, thereby influencing the donor capacity of the nitrogen and sulfur atoms.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through various standard methods, leading to a range of coordination geometries and structures.

Transition Metal Complexes

Transition metal complexes of substituted pyrimidine-2-thiones have been successfully synthesized by reacting the ligand with various metal salts in suitable solvents. asianpubs.orgresearchgate.net For instance, complexes of metals such as copper(II), nickel(II), cobalt(II), and zinc(II) with structurally related ligands have been prepared, often through mechanochemical methods or conventional solution-based techniques. asianpubs.orgresearchgate.net The synthesis typically involves the reaction of the pyrimidine-2-thione ligand with a metal salt in a 2:1 ligand-to-metal molar ratio, resulting in complexes with the general formula [M(L)2(H2O)n], where L represents the deprotonated pyrimidine-2-thione ligand. asianpubs.orgresearchgate.net The characterization of these complexes relies on a combination of analytical and spectroscopic techniques, including elemental analysis, infrared (IR) and UV-Vis spectroscopy, and magnetic susceptibility measurements to elucidate their structure and bonding.

Coordination Modes and Geometries

The coordination modes of pyrimidine-2-thione ligands are diverse. As mentioned, the most common mode is bidentate N,S-coordination, leading to the formation of a four-membered chelate ring. asianpubs.orgresearchgate.net However, monodentate coordination through either the sulfur or a nitrogen atom is also possible, as is a bridging mode where the ligand connects two or more metal centers. The resulting geometries of the metal complexes are influenced by the nature of the metal ion, the ligand-to-metal ratio, and the presence of other coordinating species. For example, with ligands analogous to this compound, octahedral, and distorted octahedral geometries have been proposed for Co(II), Ni(II), and Mn(II) complexes, while square planar geometries are suggested for Zn(II), Cd(II), and Pd(II) complexes. researchgate.net X-ray crystallography of complexes with similar ligands, such as methyl-pyrimidine-2-thione, has confirmed the formation of both discrete mononuclear and polymeric coordination networks. tandfonline.com

Below is an interactive table summarizing the expected coordination behavior based on analogous pyrimidine-2-thione complexes:

| Metal Ion | Typical Coordination Number | Common Geometry | Reference |

| Co(II) | 6 | Octahedral | researchgate.net |

| Ni(II) | 6 | Octahedral | asianpubs.orgresearchgate.net |

| Cu(II) | 6 | Distorted Octahedral | researchgate.net |

| Zn(II) | 4 | Square Planar | researchgate.net |

| Cd(II) | 4 | Square Planar | researchgate.net |

| Pd(II) | 4 | Square Planar | researchgate.net |

Applications of Coordination Complexes (e.g., Catalysis, Material Precursors)

While specific applications for coordination complexes of this compound are not extensively documented, the broader class of pyrimidine-2-thione metal complexes has shown promise in several areas of material science. The ability of these complexes to form diverse structural motifs, from simple mononuclear species to complex coordination polymers, makes them interesting candidates for the development of new materials with tailored properties. For instance, the formation of polymeric structures with specific metal ions could lead to materials with interesting magnetic or photoluminescent properties. tandfonline.com

Furthermore, coordination compounds are widely recognized for their catalytic potential in a variety of chemical transformations. Although direct catalytic applications of this compound complexes have not been reported, related metal complexes are known to catalyze various reactions. The tunable electronic and steric properties of the ligand, afforded by the butyl and chloro substituents, could be exploited to design catalysts with enhanced activity and selectivity for specific organic reactions. The complexes could also serve as precursors for the synthesis of bimetallic nanoparticles or metal sulfide (B99878) materials, which have applications in catalysis and electronics. The thermal decomposition of such complexes under controlled atmospheres can provide a route to these advanced materials.

Development of Functional Materials

The unique structural features of this compound make it a candidate for the development of novel functional materials. The thione group, in particular, is known to be a strong coordinating agent for various metal ions, which can lead to the formation of coordination polymers and other metal-organic frameworks.

Studies on other pyrimidine-2-thione derivatives have demonstrated their ability to act as corrosion inhibitors for mild steel in acidic environments. rsc.org This inhibitory action is attributed to the adsorption of the molecules onto the metal surface, forming a protective layer. rsc.org The efficiency of this inhibition is influenced by the substituents on the pyrimidine ring. rsc.org Although not specifically tested, the presence of the butyl group in this compound could enhance its solubility and surface coverage, potentially making it an effective corrosion inhibitor.

Furthermore, the ability of pyrimidine derivatives to form coordination polymers with interesting structural and magnetic properties has been documented. While research on coordination polymers of the specific title compound is not available, related studies on other substituted pyrimidines and similar heterocyclic ligands provide a basis for potential applications. For example, coordination polymers of zoledronate analogues, which also contain nitrogen heterocycles, have been synthesized and characterized for their thermal stability and magnetic properties. rsc.org The self-assembly of this compound with suitable metal ions could lead to the formation of one-, two-, or three-dimensional networks with applications in areas such as gas storage, separation, or sensing.

Interactive Data Table: Potential Research Directions for this compound in Material Science

| Application Area | Potential Role of the Compound | Key Structural Features |

|---|---|---|

| Corrosion Inhibition | Forms a protective layer on metal surfaces. | Thione group for strong coordination to metal; Butyl group for enhanced surface coverage. |

| Coordination Polymers | Acts as a ligand to form extended networks with metal ions. | Nitrogen and sulfur atoms as coordination sites. |

| Functional Dyes | Potential chromophoric properties due to the heterocyclic ring system. | Conjugated system of the pyrimidine ring. |

Further investigation into the synthesis and characterization of materials incorporating this compound is necessary to fully realize its potential in material science.

Future Directions and Research Perspectives

Untapped Synthetic Avenues for 5-Butyl-6-chloropyrimidine-2(1H)-thione

While the fundamental synthesis of pyrimidine-2(1H)-thiones is well-established, typically involving the condensation of a β-dicarbonyl compound, an aldehyde, and thiourea (B124793) (the Biginelli reaction) or related pathways, several modern synthetic strategies remain underexplored for the specific synthesis of this compound. longdom.orgnih.govresearchgate.netnih.gov

Future synthetic research could focus on:

Novel Catalytic Systems: The use of innovative catalysts, such as ionic liquids, organocatalysts, or nano-catalysts, could offer improved yields, milder reaction conditions, and enhanced purity of the final product. nih.govacs.org The exploration of hybrid catalysts, which combine different catalytic functionalities, may also provide new efficiencies in the synthesis of pyranopyrimidine derivatives and could be adapted for this compound. nih.govacs.org

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources have been shown to accelerate reaction times and improve yields in the synthesis of various pyrimidine (B1678525) derivatives. nih.govnih.gov Applying these techniques to the synthesis of this compound could lead to more efficient and environmentally friendly production methods.

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, leading to higher reproducibility and scalability. Investigating the synthesis of this compound using flow chemistry could be a significant step towards its large-scale production for potential applications.

Post-Synthetic Modifications: The chloro and thione functionalities on the pyrimidine ring are ripe for a variety of post-synthetic modifications. For instance, the chlorine atom at the 6-position can be a site for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. mdpi.comorgsyn.org Similarly, the thione group can be a precursor for various S-alkylation reactions. nih.gov

Advanced Computational Studies for Predictive Modeling

Computational chemistry offers powerful tools to predict the properties and behavior of molecules, thereby guiding experimental research. For this compound, advanced computational studies could provide invaluable insights.

Future computational investigations could include:

Quantum Chemical Calculations: Density Functional Theory (DFT) studies can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.gov This can help in predicting its behavior in different chemical environments and its potential for various applications.

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, it is possible to correlate the structural features of this compound and its potential derivatives with their biological activities. mdpi.com This can aid in the rational design of new analogues with enhanced potency and selectivity.

Molecular Docking and Dynamics Simulations: These techniques can be used to predict the binding affinity and interaction patterns of the compound with various biological targets. nih.govnih.govnih.gov This is crucial for identifying potential mechanisms of action and for guiding the design of more effective therapeutic agents. For example, docking studies could explore its interaction with targets known for other pyrimidine derivatives, such as kinases or receptors. nih.govresearchgate.net

Exploration of Novel In Vitro Biological Targets and Pathways

Pyrimidine derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.netorientjchem.orgresearchgate.net While the specific biological profile of this compound is not extensively documented, its structure suggests several promising avenues for investigation.

Future biological research should focus on screening this compound against a diverse panel of targets, including:

Anticancer Activity: Given that many pyrimidine derivatives act as anticancer agents, it is pertinent to evaluate the cytotoxicity of this compound against various cancer cell lines. nih.govnih.gov Mechanistic studies could then elucidate its mode of action, for instance, by investigating its effect on cell cycle progression or apoptosis-related proteins like caspases, Bax, and Bcl-2. nih.gov

Antimicrobial Properties: The compound should be tested against a range of pathogenic bacteria and fungi to determine its potential as a novel antimicrobial agent. lew.ro

Enzyme Inhibition: Many pyrimidine-based compounds are known to be potent enzyme inhibitors. Screening against various kinases, proteases, and other enzymes could reveal novel therapeutic targets. nih.gov

Receptor Binding Assays: Investigating the binding of this molecule to various receptors, such as adenosine (B11128) receptors, could uncover new pharmacological activities. nih.gov

Potential for Integration into Hybrid Molecular Systems

Hybrid molecules, which combine two or more pharmacophores, have emerged as a promising strategy in drug discovery to overcome drug resistance and enhance therapeutic efficacy. researchgate.net The pyrimidine scaffold is a common component in such hybrid systems. longdom.orgnih.govresearchgate.net

Future research in this area could involve:

Design and Synthesis of Hybrid Molecules: The this compound scaffold can be chemically linked to other bioactive moieties, such as other heterocyclic rings (e.g., pyrazole (B372694), thiazole), natural products, or known drug molecules. nih.gov

Synergistic Effects: The resulting hybrid molecules should be evaluated for potential synergistic effects, where the combined activity is greater than the sum of the individual components.

Targeting Multiple Pathways: By integrating different pharmacophores, it may be possible to design hybrid molecules that can modulate multiple biological pathways simultaneously, which is a key strategy in combating complex diseases like cancer.

Application in Non-Biological Material Science and Engineering

The unique chemical structure of this compound also suggests potential applications beyond the biological realm, in the field of material science and engineering.

Potential non-biological applications to be explored include:

Q & A

Q. Methodological Answer :

- IR Spectroscopy : Identify thione (C=S, ~1377 cm⁻¹) and NH stretches (~3255 cm⁻¹) .

- UV-Vis : Detect π→π* transitions (e.g., λmax ~250 nm) to assess conjugation in the pyrimidine ring .

- NMR : Use ¹³C NMR to distinguish chlorinated (C6, δ ~100–120 ppm) and butyl carbons (CH2, δ ~20–35 ppm) .

Advanced: How can researchers address discrepancies in biological activity data among structurally similar pyrimidine-thione derivatives?

Q. Methodological Answer :

- QSAR Studies : Correlate substituent electronic effects (e.g., Cl and butyl groups) with activity using Hammett constants and molecular descriptors .

- Crystallographic SAR : Compare hydrogen-bonding motifs (e.g., N–H⋯N vs. C–H⋯S) to explain variations in antimicrobial or anticancer potency .

- In Silico Docking : Model interactions with target proteins (e.g., thymidylate synthase) to rationalize activity differences between analogs .

Basic: What analytical methods are essential for confirming the tautomeric form of this compound?

Q. Methodological Answer :

- XRD : Resolve protonation states via refined H-atom positions (e.g., N1–H in pyrazine-thione analogs) .

- Solid-State NMR : Compare chemical shifts with solution-state data to detect tautomerism shifts .

- Computational Chemistry : Use DFT to calculate relative energies of thione/thiol tautomers and match with experimental IR/Raman spectra .

Advanced: How do intermolecular interactions influence the stability and reactivity of this compound?

Q. Methodological Answer :

- Hirshfeld Analysis : Quantify contact contributions (e.g., S⋯H interactions ~10–15%) to predict solubility and crystallization behavior .

- Hydrogen-Bond Networks : Design co-crystals with isonicotinic acid N-oxide to stabilize reactive intermediates .

- Thermogravimetry (TGA) : Assess thermal stability by correlating decomposition temperatures with packing efficiency (e.g., monoclinic vs. orthorhombic systems) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.